

Fleroxacin tissue penetration concentrations

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Compound Focus: Fleroxacin

CAS No.: 79660-72-3

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Quantitative Tissue Penetration Data

Fleroxacin achieves concentrations in most tissues and fluids that meet or surpass simultaneous plasma levels, exceeding typical MIC90 values for many common pathogens [1].

Table 1: Fleroxacin Plateau Concentrations in Human Tissues (after a 400 mg dose) [2]

Tissue	Plateau Concentration ($\mu\text{g/g}$ or $\mu\text{g/mL}$, mean)
Kidney	8.85
Liver	7.31
Spleen	6.00
Lung	5.80
Myocardium	4.53
Prostate	4.65
Muscle	4.60
Uterus	3.87

Tissue	Plateau Concentration ($\mu\text{g/g}$ or $\mu\text{g/mL}$, mean)
Bowel	3.53
Bone	2.87
Breast	2.68
Blood	2.35
Brain	0.83

Table 2: Tissue-to-Plasma Concentration Ratios of Fleroxacin [3] [1]

Tissue / Fluid (Ratio >1)	Tissue / Fluid (Ratio <1)
Bile (2-3x)	Fat (10-40%)
Nasal Secretions (2-3x)	Lens (10-40%)
Seminal Fluid (2-3x)	Bronchial Secretions (10-40%)
Lung (2-3x)	Sweat (10-40%)
Bronchial Mucosa (2-3x)	Aqueous Humor (10-40%)
Ovaries (2-3x)	

Table 3: Fleroxacin Concentrations in Infected Tissues [4]

Tissue	Peak Concentration ($\mu\text{g/g}$)	Plateau Concentration ($\mu\text{g/g}$, mean \pm SEM)
Kidneys	>30	15.11 \pm 0.55
Lungs	>14	5.75 \pm 0.22
Prostate Glands	>11	5.08 \pm 0.19

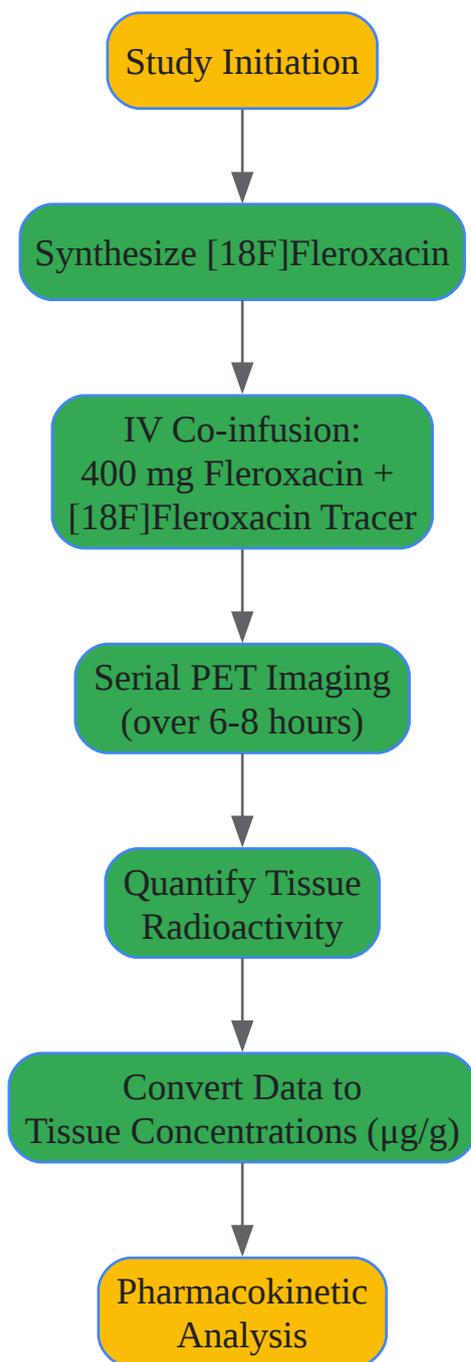
Experimental Protocols for Measuring Tissue Penetration

Protocol 1: Positron Emission Tomography (PET)

PET imaging provides non-invasive, real-time data on antibiotic distribution [2] [4].

- **Tracer Synthesis:** [^{18}F] **Fleroxacin** is synthesized for use as a PET radiotracer [5].
- **Subject Administration:** A therapeutic dose (400 mg) of **fleroxacin** is co-administered intravenously with approximately 740 MBq (20 mCi) of [^{18}F] **fleroxacin** [2] [4].
- **Image Acquisition:** Serial PET images are acquired for 6-8 hours starting at infusion initiation [4]. A second PET study after multiple days assesses impact of repetitive dosing [2].
- **Data Quantification:** Regions of interest are drawn on PET images around specific organs. Time-activity curves are generated and converted to $\mu\text{g/g}$ tissue using a calibration factor [2] [4].

The workflow for this protocol is illustrated below:



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Protocol 2: Direct Tissue Sampling and HPLC

This traditional method involves direct measurement of **fleroxacin** concentrations from tissue and fluid samples obtained during surgical procedures or from patient volunteers [1].

- **Study Design:** Subjects receive a standard oral dose (400 mg) of **floxacin**. Samples of target tissues/fluids and plasma are collected at various time points [1].
- **Sample Collection:** Tissue specimens are collected, often during scheduled surgery, and immediately processed to avoid degradation [1].
- **Sample Analysis:** **Floxacin** concentrations are determined using **High-Performance Liquid Chromatography (HPLC)**. A specific cited method uses HPLC with fluorescence detection for high sensitivity and specificity [6] [1].
- **Data Analysis:** Concentrations in tissues/fluids are compared to simultaneous plasma concentrations to calculate tissue-to-plasma ratios [1].

Drug Properties and Research Context

Mechanism of Action: **Floxacin** is a broad-spectrum fluoroquinolone antibiotic. Its primary bactericidal action comes from inhibiting bacterial **DNA gyrase (topoisomerase II)** and **topoisomerase IV**, enzymes critical for DNA replication, transcription, and repair [7] [3].

Basic Pharmacokinetic Profile:

- **Bioavailability:** Approximately 100% following oral administration [8].
- **Peak Plasma Time:** Reached within 1-2 hours after a single 400 mg oral dose [8] [7].
- **Protein Binding:** Low, at approximately 23% [8].
- **Elimination Half-Life:** 9-12 hours in subjects with normal renal function, supporting once-daily dosing [8] [3].
- **Excretion:** Primarily renal, with 38-70% of a dose excreted unchanged in urine [8] [3].

Important Research Considerations

- **Tissue Concentrations vs. Efficacy:** While **floxacin** penetrates well into interstitial fluid and many tissues, drug concentration alone does not guarantee clinical efficacy, which also depends on pathogen susceptibility and local immune responses [1].
- **Limitations of Older Data:** Be aware that foundational pharmacokinetic studies for **floxacin** date to the 1990s and early 2000s. Contemporary research on its tissue penetration is scarce [2] [4] [1].
- **Safety Profile:** Fluoroquinolones like **floxacin** carry boxed warnings for serious adverse effects. Photosensitivity and central nervous system reactions were noted during clinical development [8] [3].

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